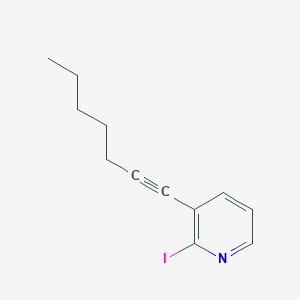

3-(Hept-1-YN-1-YL)-2-iodopyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstones of organic chemistry. chemicalbook.comchemicalbook.com Their unique electronic properties and ability to participate in a wide array of chemical reactions make them indispensable in various scientific fields. chemicalbook.com Pyridine-containing compounds are found in numerous biologically active molecules, including pharmaceuticals, vitamins, and alkaloids. chemimpex.com

The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, allowing it to act as a ligand for metal catalysts and as a nucleophile in certain reactions. chemicalbook.com This reactivity, combined with the stability of the aromatic ring, makes pyridine and its derivatives highly versatile scaffolds for the construction of complex molecular architectures. chemicalbook.com They are integral to the synthesis of many drugs, agrochemicals, and functional materials. chemicalbook.com

Importance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom, such as iodine, on the pyridine ring provides a reactive handle for a multitude of chemical transformations. sigmaaldrich.com These compounds are crucial for the synthesis of a vast array of more complex pyridine derivatives that are vital for drug discovery and agrochemical development. sigmaaldrich.comnih.gov

The carbon-halogen bond in halopyridines enables a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Specifically, 2-halopyridines are key precursors for the production of numerous important compounds, including biocides. sigmaaldrich.com The reactivity of the halogen is influenced by its position on the pyridine ring and the nature of the halogen itself, with iodine being the most reactive.

Relevance of Alkynyl Moieties in Molecular Construction

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. researchgate.net The high electron density and linear geometry of the triple bond make alkynes versatile substrates for a wide range of chemical transformations, including additions, cycloadditions, and coupling reactions. researchgate.net

Terminal alkynes, such as the hept-1-yne moiety in the title compound, possess an acidic proton that can be readily removed to form a metal acetylide. This nucleophilic species can then participate in various bond-forming reactions. Furthermore, the alkyne itself can act as a latent electrophile under certain conditions, highlighting its dual reactivity. researchgate.netwikipedia.org This versatility makes alkynes essential for the construction of complex natural products, pharmaceuticals, and advanced materials. wikipedia.org

Overview of the Research Landscape for 3-(Hept-1-YN-1-YL)-2-iodopyridine Scaffolds

While specific research on this compound is not extensively documented, the broader class of 2-halo-3-alkynylpyridines is an active area of investigation. The synthesis of these scaffolds is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. researchgate.netscirp.org This reaction provides a direct and efficient method for connecting a terminal alkyne to a halogenated pyridine. wikipedia.org

The resulting 2-halo-3-alkynylpyridine framework is a versatile intermediate for further synthetic elaboration. The presence of both a halogen and an alkyne allows for sequential and site-selective reactions. For instance, the alkyne can undergo various transformations, while the halogen can be used for subsequent cross-coupling reactions to introduce additional complexity. Research in this area is often driven by the desire to create novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The development of new catalytic systems and reaction conditions to improve the efficiency and scope of the synthesis of these scaffolds remains a key focus. organic-chemistry.org

Chemical Data of Representative Components

To provide a better understanding of the properties of the constituent parts of this compound, the following tables detail the chemical and physical properties of 2-iodopyridine (B156620) and 1-heptyne.

Table 1: Physical and Chemical Properties of 2-Iodopyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄IN | nih.gov |

| Molecular Weight | 205.00 g/mol | sigmaaldrich.com |

| Appearance | Light yellow liquid | chemimpex.com |

| Boiling Point | 52 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Density | 1.928 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.6320 (lit.) | chemicalbook.comsigmaaldrich.com |

| Solubility in Water | Slightly soluble | chemicalbook.com |

Table 2: Physical and Chemical Properties of 1-Heptyne

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂ | chemicalbook.com |

| Molecular Weight | 96.17 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to light yellow-green liquid | chemicalbook.com |

| Boiling Point | 99-100 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Melting Point | -81 °C (lit.) | sigmaaldrich.com |

| Density | 0.733 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.408 (lit.) | chemicalbook.comsigmaaldrich.com |

| Solubility in Water | Insoluble | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

919123-76-5 |

|---|---|

Molecular Formula |

C12H14IN |

Molecular Weight |

299.15 g/mol |

IUPAC Name |

3-hept-1-ynyl-2-iodopyridine |

InChI |

InChI=1S/C12H14IN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3 |

InChI Key |

JHWKCJZMWYFTHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=C(N=CC=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Hept 1 Yn 1 Yl 2 Iodopyridine

Reactivity of the Terminal Alkyne Moiety

The hept-1-yn-1-yl substituent provides a reactive terminal alkyne, a functional group known for its participation in a variety of addition and coupling reactions.

Cycloaddition Reactions

The carbon-carbon triple bond of the heptynyl group is a competent dipolarophile and can participate in various cycloaddition reactions to form new ring systems.

[2+2+2] Cycloadditions: This type of reaction involves the combination of three unsaturated components, typically catalyzed by a transition metal, to form a six-membered ring. libretexts.orgiupac.orgnih.gov While specific examples with 3-(hept-1-yn-1-yl)-2-iodopyridine are not extensively documented, the general principle involves the co-cyclization of the alkyne with two other unsaturated partners. For instance, rhodium-catalyzed [2+2+2] cycloadditions of yndiamides with alkynes are known to produce highly substituted benzene (B151609) rings. nih.gov The reaction of an alkyne with another alkyne and a nitrile can lead to the formation of substituted pyridines, often with good regioselectivity. nih.govresearchgate.net The mechanism is thought to proceed through the formation of a metallacyclopentadiene intermediate, followed by insertion of the third unsaturated component. nih.gov

1,3-Dipolar Cycloadditions: These reactions involve the addition of a 1,3-dipole to the alkyne, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org This reaction is often catalyzed by copper(I) and is a cornerstone of "click chemistry." sci-hub.se Nitrile oxides can also react with alkynes to yield isoxazoles. sci-hub.se The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. frontiersin.org For instance, oxidative [3+2] cycloaddition of alkynylphosphonates with pyridinium-N-imines has been shown to produce pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com

| Cycloaddition Type | Reactant Partner | Resulting Structure | Catalyst/Conditions |

| [2+2+2] Cycloaddition | Two alkynes | Substituted benzene | Rhodium or Cobalt complexes nih.govresearchgate.net |

| Alkyne and Nitrile | Substituted pyridine (B92270) | Rhodium or Cobalt complexes nih.govresearchgate.net | |

| 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole | Copper(I) wikipedia.orgsci-hub.se |

| Nitrile Oxide | Isoxazole | Typically thermal sci-hub.se | |

| Pyridinium-N-imine | Pyrazolo[1,5-a]pyridine | Fe(NO₃)₃·9H₂O for less reactive alkynes mdpi.com |

Further Transition-Metal-Mediated Cross-Coupling Reactions

The terminal alkyne can undergo further cross-coupling reactions, distinct from those involving the iodo-substituent on the pyridine ring. A key example is the Sonogashira coupling, where the terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. jove.comwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds. nih.govcapes.gov.brscirp.org While the primary focus of Sonogashira reactions with this compound would be the reaction at the C-I bond, the terminal alkyne itself can participate in such couplings if reacted with a suitable aryl halide.

Hydration and Hydroamination of the Alkyne

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond can lead to the formation of carbonyl compounds or enamines/imines, respectively. The hydration of alkynes is typically catalyzed by mercury(II) salts or other transition metal complexes and follows Markovnikov's rule to yield a ketone. For terminal alkynes, this would result in a methyl ketone.

Hydroamination of alkynes, the addition of an N-H bond across the triple bond, is an atom-economical method to produce nitrogen-containing compounds. This reaction can be catalyzed by various transition metals.

Oxidation and Reduction Chemistry of Alkynes

The alkyne moiety can be subjected to both oxidation and reduction, leading to a variety of functional groups.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave the triple bond, leading to the formation of carboxylic acids. libretexts.orgwebsite-files.comquora.comacs.orgyoutube.com For an internal alkyne like the one in the target molecule, this would result in the formation of two carboxylic acids. Under neutral conditions, potassium permanganate can oxidize alkynes to α-dicarbonyl compounds (diketones). youtube.com

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), will reduce the alkyne to a cis-alkene. jove.comacs.orgnih.gov Alternatively, dissolving metal reduction, for instance with sodium in liquid ammonia, will produce the trans-alkene. Complete reduction to the corresponding alkane (3-heptyl-2-iodopyridine) can be achieved using standard catalytic hydrogenation with catalysts like palladium on carbon. acs.orgnih.gov

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation (Cleavage) | KMnO₄ (hot, basic) or O₃ | Two carboxylic acids libretexts.orgwebsite-files.com |

| Oxidation (to Diketone) | KMnO₄ (neutral) | α-Diketone youtube.com |

| Reduction (to cis-Alkene) | H₂, Lindlar's Catalyst | cis-3-(Hept-1-en-1-yl)-2-iodopyridine jove.com |

| Reduction (to trans-Alkene) | Na, liquid NH₃ | trans-3-(Hept-1-en-1-yl)-2-iodopyridine |

| Reduction (to Alkane) | H₂, Pd/C | 3-Heptyl-2-iodopyridine acs.org |

Reactivity of the Pyridine Core

The 2-iodopyridine (B156620) scaffold is susceptible to reactions typical of electron-deficient aromatic rings, particularly nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to attack by nucleophiles, especially at the C-2 and C-4 positions. stackexchange.comyoutube.comwikipedia.org The presence of a good leaving group, such as iodine, at the 2-position facilitates nucleophilic aromatic substitution (SNAr). Although halopyridines are generally less reactive than acyl halides, these reactions can be driven to completion, often with heating. website-files.com The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. stackexchange.com

A variety of nucleophiles can displace the iodide. Reactions with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) would yield the corresponding 2-alkoxypyridine derivatives. Similarly, primary and secondary amines can be used to synthesize 2-aminopyridine (B139424) derivatives. These reactions can often be accelerated using microwave irradiation.

| Nucleophile | Product Type |

| Alkoxides (e.g., RO⁻) | 2-Alkoxypyridine |

| Amines (e.g., RNH₂, R₂NH) | 2-Aminopyridine |

| Thiols (e.g., RS⁻) | 2-Thioether |

Further Transition-Metal-Mediated Cross-Coupling Reactions

The carbon-iodine bond at the 2-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the 2-iodopyridine with an organoboron reagent, such as a boronic acid or a boronic ester. organic-chemistry.orgresearchgate.netnih.govresearchgate.netnih.gov This is a highly versatile method for the formation of C-C bonds and would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the aryl halide (in this case, the 2-iodopyridine) with an alkene to form a substituted alkene. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct method for the vinylation of the pyridine ring at the 2-position.

Sonogashira Coupling: As mentioned previously, the Sonogashira reaction couples an aryl halide with a terminal alkyne. jove.comwikipedia.orgorganic-chemistry.orgscirp.orgresearchgate.net In the context of this compound, the C-I bond is highly susceptible to this reaction, allowing for the introduction of a second alkyne moiety at the 2-position, leading to a 2,3-bis(alkynyl)pyridine derivative.

| Cross-Coupling Reaction | Coupling Partner | Resulting Product Moiety at C-2 | Catalyst System |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl | Palladium catalyst + Base organic-chemistry.orgnih.gov |

| Heck Reaction | Alkene | Substituted Alkene | Palladium catalyst + Base wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base jove.comorganic-chemistry.org |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. youtube.comquimicaorganica.orgyoutube.com This deactivation is further compounded in this compound by the presence of the electron-withdrawing iodo and heptynyl groups.

Generally, electrophilic substitution on the pyridine ring, when it does occur, is directed to the 3- and 5-positions due to the greater stability of the resulting reaction intermediates. quimicaorganica.org Attack at the 2-, 4-, or 6-positions leads to a resonance form where the nitrogen atom bears a positive charge and has an incomplete octet, which is highly unfavorable. quimicaorganica.orgyoutube.com

For this compound, the 3-position is already substituted. Therefore, any potential EAS reaction would be expected to occur at the 5-position. However, the combined deactivating effects of the nitrogen atom and the two substituents make such reactions challenging, often requiring harsh conditions and resulting in low yields. youtube.com For instance, nitration of pyridine itself requires high temperatures and strong acids, and the yields are often poor. youtube.comyoutube.com Given the additional deactivating groups on the pyridine ring of the title compound, successful EAS reactions would likely necessitate highly reactive electrophiles and carefully optimized conditions.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, leading to N-oxidation and quaternization.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. scripps.eduwikipedia.orgarkat-usa.org This reaction can be achieved using various oxidizing agents, such as peroxy acids or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-oxide group is more electron-donating, which can activate the pyridine ring towards further substitutions, particularly at the 2- and 4-positions. scripps.eduwikipedia.org For this compound, N-oxidation would likely proceed readily, offering a pathway to subsequent functionalization. It is worth noting that the presence of substituents on the pyridine ring can influence the rate of N-oxidation, with steric hindrance from bulky groups potentially slowing the reaction. researchgate.net

Quaternization: The pyridine nitrogen can also be alkylated by electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netosti.govnih.gov This reaction is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. osti.gov In the case of this compound, quaternization with an alkyl halide would introduce a positive charge on the nitrogen atom, significantly altering the compound's solubility and electronic properties. Microwave-assisted methods have been shown to improve the efficiency and shorten the reaction times for the quaternization of various pyridine derivatives. researchgate.net

Transformations Involving the Iodine Substituent

The iodine atom at the 2-position of the pyridine ring is a key handle for a wide range of chemical transformations, owing to the relatively weak carbon-iodine bond. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Further Derivatization

The iodo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.govnih.govmdpi.com The versatility and functional group tolerance of the Suzuki reaction make it a highly valuable method for introducing a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position of the pyridine ring. nih.gov The reactivity of the iodo-substituent is generally higher than that of bromo or chloro substituents, allowing for selective coupling. orgsyn.org

Stille Coupling: In a Stille coupling, the iodopyridine is reacted with an organotin compound. While effective, the toxicity of organotin reagents has led to a decrease in its use compared to other cross-coupling methods. wiley-vch.denih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. orgsyn.orgresearchgate.netnih.gov Negishi coupling is known for its high reactivity and tolerance of various functional groups. orgsyn.org Similar to other cross-coupling reactions, the iodo-substituted pyridine is a highly reactive partner. orgsyn.orgresearchgate.net

These cross-coupling reactions provide a modular approach to synthesize a diverse library of derivatives from this compound, enabling the fine-tuning of its physical and chemical properties.

Reductive Dehalogenation to Deiodinated Pyridine Derivatives

The iodine atom can be removed through a process called reductive dehalogenation, which replaces the C-I bond with a C-H bond. wikipedia.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ with a metal catalyst) or by using metals like sodium or calcium in a lower alcohol. wikipedia.orggoogle.com The ease of dehalogenation follows the trend I > Br > Cl > F, making the iodo group particularly susceptible to removal. wikipedia.org This reaction would convert this compound into 3-(Hept-1-yn-1-yl)pyridine, offering a route to the corresponding deiodinated scaffold.

Halogen-Bonding Interactions and Supramolecular Assembly

The iodine atom in this compound can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). acs.orgju.edu.joresearchgate.netnih.govacs.org The strength of this interaction is influenced by the electron-withdrawing nature of the group attached to the halogen. In iodopyridines, the iodine atom can form halogen bonds with various acceptors, including nitrogen or oxygen atoms. acs.orgnih.gov

Protonation or N-alkylation of the pyridine nitrogen enhances the electron-withdrawing character of the ring, making the attached iodine atom a stronger halogen bond donor. acs.org These halogen-bonding interactions can be utilized to direct the formation of specific supramolecular structures in the solid state, influencing crystal packing and material properties. Theoretical and experimental studies have shown that the position of the halogen on the pyridine ring affects the strength of these interactions. acs.orgju.edu.jo

Mechanistic Studies on Reactions Involving 3 Hept 1 Yn 1 Yl 2 Iodopyridine Scaffolds

Elucidation of Catalytic Cycles in Metal-Mediated Couplings

Following oxidative addition, the transmetalation step occurs. This involves the transfer of an organic group (R) from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium(II) complex, displacing the iodide. wikipedia.orgnih.govacs.org This forms a diorganopalladium(II) intermediate.

The final step of the cycle is reductive elimination , where the two organic groups on the palladium center couple to form the final product with a new C-C bond. acs.orgacs.org This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. wikipedia.org The isomerization of the diorganopalladium(II) complex from a trans to a cis configuration is often necessary before reductive elimination can occur. nih.gov

The solvent system is also a crucial parameter. It not only dissolves the reactants and catalyst but can also influence the stability of intermediates and transition states. mdpi.com The polarity and coordinating ability of the solvent can impact the rates of the individual steps within the catalytic cycle.

| Ligand Type | Example(s) | General Effect on Catalysis |

| Monodentate Phosphines | Triphenylphosphine (B44618) (PPh₃), Tricyclohexylphosphine (PCy₃) | Commonly used; steric bulk and electron-donating ability can be tuned to optimize reactivity. nih.govresearchgate.net |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Chelation to the metal center enhances catalyst stability; wide bite angles can promote reductive elimination. nih.govmdpi.com |

| Bulky Biaryl Phosphines | SPhos, XPhos | Highly effective for challenging cross-couplings, including those with aryl chlorides, due to their steric bulk and electron-rich nature. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with metals, often leading to high catalytic activity. d-nb.info |

Investigation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in catalytic cycles are often challenging due to their transient nature. However, a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and computational modeling has provided significant insights. acs.orglibretexts.org For instance, studies have successfully characterized oxidative addition complexes, which are key intermediates in the catalytic cycle. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of these reactions, allowing for the theoretical characterization of both intermediates and the transition states that connect them. mdpi.comresearchgate.net

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on the concentration of reactants, catalysts, and ligands. researchgate.netnih.gov Such studies have often identified the oxidative addition of the aryl halide to the Pd(0) complex as the rate-determining step in many cross-coupling reactions. nih.govmdpi.com However, under certain conditions, other steps like transmetalation or reductive elimination can become rate-limiting. Competition experiments can also be employed to determine the relative rates of reaction for different substrates. nih.gov For haloaromatic compounds, cleavage rate constants of radical anions can be measured to understand electron transfer processes that may be involved in the reaction mechanism. scispace.com

Regioselectivity and Stereoselectivity Control Mechanisms

For the 3-(hept-1-yn-1-yl)-2-iodopyridine scaffold, regioselectivity is primarily dictated by the position of the iodine atom. Cross-coupling reactions preferentially occur at the C2-position due to the labile C-I bond. researchgate.netnih.gov However, in more complex derivatives with multiple reactive sites, the choice of catalyst, ligands, and reaction conditions can be used to direct the reaction to a specific position. nih.gov The electronic properties of the pyridine (B92270) ring and the steric hindrance around the reactive sites are key factors in controlling regioselectivity. nih.gov While the parent molecule is achiral, stereoselectivity becomes a critical consideration when chiral substrates, reagents, or catalysts are employed, where the geometry of catalyst-substrate intermediates determines the stereochemical outcome. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Calculations

Computational chemistry, and specifically Density Functional Theory (DFT) calculations, has emerged as a powerful tool for investigating the detailed mechanisms of reactions involving scaffolds like this compound. mdpi.comresearchgate.net DFT allows for the elucidation of reaction pathways, the calculation of activation energies, and the characterization of the geometries of intermediates and transition states that are often inaccessible through experimental methods alone. acs.orgnih.govresearchgate.net These computational models have been successfully used to rationalize experimental observations, such as selectivity, and to predict the outcomes of new reactions. libretexts.orgacs.org For example, DFT studies on Sonogashira cross-coupling reactions have detailed the entire catalytic cycle, confirming that oxidative addition is typically the rate-determining step. nih.govresearchgate.net

| Mechanistic Aspect | Key Insights from DFT Calculations |

| Catalytic Cycle Energetics | Calculation of relative energies of intermediates and activation barriers for each elementary step (oxidative addition, transmetalation, reductive elimination). nih.govmdpi.com |

| Transition State Structures | Determination of the geometry of transition states, providing insight into the bond-forming and bond-breaking processes. researchgate.netresearchgate.net |

| Ligand Effects | Modeling the electronic and steric influence of different ancillary ligands on catalyst stability and reactivity. nih.gov |

| Selectivity Origins | Rationalizing observed regioselectivity and stereoselectivity by comparing the activation energies of competing reaction pathways. researchgate.netacs.org |

Energy Landscapes and Reaction Pathways Analysis

The most pertinent reaction class for this compound is palladium-catalyzed cross-coupling, such as the Sonogashira coupling, which involves the coupling of a vinyl or aryl halide with a terminal alkyne. The reaction of this compound with another alkyne would proceed via a variation of this mechanism. The catalytic cycle of such reactions is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Transmetalation: In a typical Sonogashira coupling, the subsequent step is transmetalation, where the alkyne substrate, usually as a copper(I) acetylide, transfers its organic group to the palladium(II) center. youtube.com In a copper-free Sonogashira reaction, the deprotonated alkyne can directly react with the palladium complex. wikipedia.org This step involves the displacement of the iodide ligand by the alkynyl group.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the Pd(II) complex, which results in the formation of the C-C coupled product and the regeneration of the Pd(0) catalyst. libretexts.org This step is typically facile and exothermic.

Table 1: Representative Calculated Energies for Key Steps in a Sonogashira Coupling of a 2-Halopyridine with an Alkyne (Hypothetical Data Based on Analogous Systems)

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Reactants | Pd(0)(PPh3)2 + 2-Iodopyridine (B156620) + Terminal Alkyne | 0.0 |

| Oxidative Addition | [TS_OA] | +15.2 |

| Intermediate 1 | trans-[Pd(II)(PPh3)2(pyridyl)(I)] | -5.8 |

| Transmetalation | [TS_Trans] | +8.5 |

| Intermediate 2 | trans-[Pd(II)(PPh3)2(pyridyl)(alkynyl)] | -12.1 |

| Reductive Elimination | [TS_RE] | +5.3 |

| Products | Coupled Product + Pd(0)(PPh3)2 | -25.7 |

Note: The data in this table is illustrative and based on computational studies of similar pyridine-alkyne coupling reactions. Actual values for this compound may vary.

Electronic Structure Analysis of Reacting Species

The electronic structure of the reacting species, including the this compound substrate, the palladium catalyst, and the coupling partner, plays a crucial role in determining the reaction's feasibility and outcome.

This compound: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The iodine atom at the 2-position further enhances the electrophilicity of the C2 carbon, making the C-I bond susceptible to oxidative addition by a nucleophilic Pd(0) catalyst. The heptynyl substituent at the 3-position is an electron-donating group, which can influence the electron density of the pyridine ring and potentially affect the rate of oxidative addition.

Palladium Catalyst: The active Pd(0) catalyst is electron-rich and acts as a nucleophile in the oxidative addition step. The nature of the ligands coordinated to the palladium center is critical. Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition of less reactive aryl chlorides and bromides, and similar effects can be expected for iodopyridines. researchgate.net

Alkyne Coupling Partner: In a Sonogashira-type reaction, the terminal alkyne is deprotonated to form a nucleophilic acetylide. The acidity of the terminal proton is an important factor. The electronic nature of the substituent on the alkyne can influence its nucleophilicity.

Computational methods such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are valuable tools for understanding the electronic interactions during the reaction. For instance, the oxidative addition step can be viewed as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the Pd(0) catalyst and the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond in the 2-iodopyridine.

Table 2: Calculated Electronic Properties of Representative Reacting Species (Hypothetical Data Based on Analogous Systems)

| Species | HOMO Energy (eV) | LUMO Energy (eV) | C-I Bond Length (Å) |

| 2-Iodopyridine | -8.9 | -1.2 | 2.09 |

| Pd(0)(PPh3)2 | -5.1 | -0.8 | - |

| Hept-1-yne | -10.2 | 1.5 | - |

Note: The data in this table is illustrative and based on DFT calculations of similar molecules. Actual values for the specific reactants may differ.

Prediction of Reactivity and Selectivity in Pyridine-Alkyne Systems

The principles derived from mechanistic studies allow for the prediction of reactivity and selectivity in reactions involving pyridine-alkyne scaffolds like this compound.

Reactivity: The reactivity of halo-pyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is consistent with the C-X bond dissociation energies. Therefore, the C-I bond in this compound is expected to be highly reactive towards oxidative addition. The electronic nature of substituents on the pyridine ring can also influence reactivity. Electron-withdrawing groups on the pyridine ring generally accelerate the oxidative addition step.

Regioselectivity: In cases where a pyridine ring bears multiple different halogen substituents, the regioselectivity of the coupling reaction is a key consideration. Oxidative addition typically occurs preferentially at the most electrophilic carbon center or the carbon bearing the most reactive halogen. For dihalogenated pyridines, coupling at the position adjacent to the nitrogen (the 2- or 6-position) is often favored due to the electron-deficient nature of these positions. nih.gov However, the use of sterically hindered ligands can sometimes reverse this selectivity, favoring reaction at the C4 position in 2,4-dihalopyridines. nih.gov In the case of this compound, having only one reactive site for this type of coupling simplifies the regiochemical outcome.

Studies on pyridyne intermediates, formed from dihalopyridines, have also provided insights into the factors governing the regioselectivity of nucleophilic attack on the pyridine ring. The distortion of the pyridyne bond, influenced by substituents, can direct the incoming nucleophile to a specific position. nih.gov While not directly applicable to the Sonogashira coupling of this compound, these studies highlight the subtle electronic and steric effects that control selectivity in pyridine functionalization.

Table 3: Predicted Reactivity and Selectivity for Substituted Iodopyridines in Cross-Coupling Reactions

| Substrate | Predicted Relative Reactivity | Predicted Major Regioisomer | Rationale |

| 2-Iodopyridine | High | - | Electron-deficient C2 position, reactive C-I bond. |

| 4-Iodopyridine | Moderate | - | Less electrophilic C4 position compared to C2. |

| 2-Bromo-4-iodopyridine | High | 4-Coupled product | C-I bond is more reactive than the C-Br bond. libretexts.org |

| 2,4-Dichloropyridine with bulky ligand | Low | 4-Coupled product | Steric hindrance of the ligand directs the reaction away from the C2 position. nih.gov |

Note: This table provides generalized predictions based on established principles in cross-coupling chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Polyfunctionalized Pyridines and Heterocycles

The strategic placement of the iodo and alkynyl functionalities on the pyridine (B92270) ring makes 3-(hept-1-yn-1-yl)-2-iodopyridine a highly valuable precursor for the synthesis of a wide array of polyfunctionalized pyridines and other heterocyclic compounds. The reactivity of the carbon-iodine bond and the carbon-carbon triple bond can be selectively exploited through various cross-coupling and cyclization reactions, allowing for the introduction of diverse substituents and the formation of intricate molecular frameworks.

Synthesis of Fused-Ring Systems Incorporating Pyridine and Alkyne Moieties

The presence of both the pyridine and alkyne moieties within the same molecule provides a powerful tool for the construction of fused-ring systems. thieme.de Intramolecular cyclization reactions, often catalyzed by transition metals, can be designed to form new rings that incorporate both of these structural features. For instance, the nitrogen atom of the pyridine ring and the alkyne can participate in cyclization cascades to generate novel polycyclic aromatic hydrocarbons with embedded pyridine units. These fused systems are of significant interest due to their unique electronic and photophysical properties, which make them potential candidates for applications in organic electronics and sensor technology. The ability to form complex, multi-ring structures from a relatively simple starting material highlights the synthetic efficiency offered by this compound. thieme.de

The synthesis of complex fused-ring systems is a significant area of research, with applications in medicinal chemistry and materials science. rsc.orgdiva-portal.org Methodologies such as 1,3-dipolar cycloaddition reactions are employed to create highly functionalized and complex fused-ring heterocyclic derivatives. thieme.de

Construction of Complex Aromatic and Heteroaromatic Architectures

Beyond fused systems, this compound serves as a linchpin for the assembly of more elaborate aromatic and heteroaromatic structures. The iodo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the straightforward introduction of aryl, vinyl, and other alkynyl groups at the 2-position of the pyridine ring.

Simultaneously, the terminal alkyne can undergo its own set of transformations, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or further cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled construction of highly substituted and complex aromatic systems. The resulting molecules, with their well-defined three-dimensional structures and tailored electronic properties, are crucial for the development of new pharmaceuticals, agrochemicals, and functional organic materials.

Precursors for Ligands in Organometallic Chemistry and Catalysis

The pyridine nitrogen and the alkyne's π-system in this compound make it an excellent candidate for the design of novel ligands for organometallic chemistry and catalysis. researchgate.net The lone pair of electrons on the pyridine nitrogen can coordinate to a wide range of metal centers, while the alkyne can also participate in metal binding.

Following modification of the iodo group, for example, through a cross-coupling reaction to introduce another coordinating group, bidentate or even tridentate ligands can be synthesized. These "pincer" or "chelating" ligands can form highly stable complexes with transition metals. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. These tailored catalysts are instrumental in developing more efficient and selective chemical transformations, a cornerstone of green chemistry.

Role in the Development of New Synthetic Methodologies and Transformations

The unique combination of reactive sites in this compound has spurred the development of new synthetic methodologies. nih.gov Chemists can utilize this compound as a model system to explore novel reaction pathways and to expand the scope of existing transformations. For instance, tandem reactions that involve sequential transformations at the iodo and alkynyl positions can lead to the rapid assembly of complex molecules in a single pot, increasing synthetic efficiency and reducing waste.

The development of such methodologies is crucial for advancing the field of organic synthesis, enabling the construction of previously inaccessible molecular architectures. nih.gov The insights gained from studying the reactivity of this and related compounds contribute to the broader toolkit available to synthetic chemists.

Integration into Supramolecular Chemistry and Functional Materials Design

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. mdpi.com The structural features of this compound and its derivatives make them attractive building blocks for the design of functional supramolecular assemblies. rsc.orgchemrxiv.org

Directed Assembly via Non-Covalent Interactions

The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the long heptynyl chain can engage in van der Waals interactions. These non-covalent forces can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures such as liquid crystals, gels, or organic nanotubes.

By carefully designing the molecular structure, it is possible to program the self-assembly process to create materials with specific functions. For example, the incorporation of photoactive or electroactive moieties can lead to the development of "smart" materials that respond to external stimuli. The ability to control the arrangement of molecules on the nanoscale is a key goal of materials science, and compounds like this compound provide a versatile platform for achieving this control.

Scaffolds for Conjugated Systems and Optoelectronic Applications

The unique molecular architecture of this compound makes it a promising building block for the construction of advanced conjugated systems with tailored optoelectronic properties. The presence of a terminal alkyne group and an iodo-substituted pyridine ring within the same molecule provides two reactive sites that can be exploited in cross-coupling reactions to generate extended π-conjugated oligomers and polymers.

The Sonogashira cross-coupling reaction is a particularly powerful tool for the synthesis of such materials. researchgate.netorganic-chemistry.orgscirp.org This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org In the context of this compound, the 2-iodopyridine (B156620) moiety can readily participate in Sonogashira couplings with other terminal alkynes. Conversely, the hept-1-yne group can be coupled with various aryl or vinyl halides. This dual reactivity allows for a high degree of control over the final structure of the conjugated system.

By strategically choosing the coupling partners, a wide array of conjugated materials can be designed and synthesized. For instance, self-polymerization of this compound could potentially lead to the formation of a poly(pyridine-ethynylene) derivative. The resulting polymer would feature a highly conjugated backbone, with the heptyl chains acting as solubilizing groups to improve processability. The properties of such polymers can be fine-tuned by copolymerization with other monomers, introducing different aromatic or heteroaromatic units into the polymer chain to modulate the electronic and optical properties.

Furthermore, this compound can serve as a key intermediate in the synthesis of well-defined oligomers. For example, it can be used to create pyridine-capped oligo(phenylene ethynylene)s, which have shown interesting pH-dependent emission and absorption characteristics. nih.gov The pyridine unit within the conjugated system can also act as a coordination site for metal ions, opening up possibilities for the development of chemosensors.

The incorporation of the pyridine ring into the conjugated backbone is expected to significantly influence the optoelectronic properties of the resulting materials. Pyridine is an electron-deficient heterocycle, and its presence can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This can lead to materials with desirable electron-accepting properties, making them suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Theoretical studies on pyridine-containing oligomers, such as those combining pyridine with furan, pyrrole, or thiophene (B33073), have shown that the structural and optoelectronic properties are highly dependent on the oligomer's conformation. rsc.org For instance, helical structures can arise, and their stability increases with chain length. rsc.org The absorption spectra of these helical oligomers are characterized by multiple electronic transitions, with the main transition shifting to shorter wavelengths (blue-shifted) as the oligomer size increases. rsc.org

The potential of pyridine-containing conjugated systems is further highlighted by studies on related polymers. For example, copolymers based on isoindigo acceptor units and thiophene or benzodithiophene donor units exhibit broad absorption spectra extending to over 760 nm, corresponding to low band gaps of around 1.5 eV. nih.gov These materials also demonstrate excellent thermal stability, with decomposition temperatures exceeding 380 °C. nih.gov While not directly involving this compound, these findings underscore the potential for creating low-band-gap materials with desirable thermal properties by incorporating suitable donor and acceptor moieties, a strategy that could be readily applied using our target compound as a key building block.

The following tables summarize the photophysical and thermal properties of representative pyridine-containing and related conjugated systems, illustrating the types of characteristics that could be expected from materials derived from this compound.

Table 1: Photophysical Properties of Representative Conjugated Oligomers and Polymers

| Compound/Polymer Class | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| Pyridine-capped o-(phenyleneethynylene)s | pH-dependent | pH-dependent | Not Reported | nih.gov |

| Thiophenevinyl substituted truxene (B166851) (TS1, TS2, TS3) | ~380 | 420 | Not Reported | nih.gov |

| Thiophene-containing oligodiacetylenes (ThODAs) | Red-shifted with increasing chain length | Increases with conjugation length (max at CL=7-12) | ~0.2 (for CL=7-12) | nih.gov |

| Benzodithiophene-isoindigo copolymers (PBDTI-OD, PBDTI-DT) | >760 | Solvent-dependent (ICT emission) | Not Reported | nih.gov |

| Thiophene-isoindigo copolymer (PTI-DT) | >760 | Excitonic emission | Not Reported | nih.gov |

This table presents data for structurally related compounds to illustrate potential properties. CL denotes conjugation length.

Table 2: Thermal Properties of Representative Conjugated Polymers

| Polymer | Decomposition Temperature (T_d, 5% weight loss, °C) | Reference |

| Benzodithiophene-isoindigo copolymers (PBDTI-OD, PBDTI-DT) | >380 | nih.gov |

| Thiophene-isoindigo copolymer (PTI-DT) | >380 | nih.gov |

This table presents data for structurally related compounds to illustrate potential properties.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes to Pyridylalkynes

The traditional synthesis of pyridylalkynes often relies on cross-coupling reactions which may involve harsh conditions, toxic reagents, and significant waste generation. The future of organic synthesis is intrinsically linked to the principles of green chemistry, aiming for processes that are more efficient, safer, and environmentally benign. nih.gov Research is increasingly focused on developing one-pot procedures that minimize intermediate purification steps and solvent usage. nih.gov A promising direction is the development of methods that utilize readily available and less hazardous starting materials. For instance, new methodologies for synthesizing pyridines from simple precursors like allyl amines and alkynes are being explored. rsc.org

Future research for synthesizing 3-(Hept-1-yn-1-yl)-2-iodopyridine could focus on:

Transition-Metal-Free Synthesis: Exploring base-promoted annulation reactions of terminal alkynes could offer a pathway to pyridine (B92270) rings without the need for transition metal catalysts. nih.gov

Atom-Economical Reactions: Designing synthetic sequences where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste.

Use of Greener Solvents: Replacing conventional organic solvents with water, ionic liquids, or deep eutectic solvents to reduce environmental impact.

Exploration of Novel Catalytic Systems and Methodologies for Challenging Transformations

The carbon-iodine bond and the alkyne moiety in this compound are prime sites for catalytic functionalization. While palladium-catalyzed reactions like the Sonogashira coupling are well-established, there is a continuous drive to discover novel catalytic systems that offer improved selectivity, efficiency, and substrate scope.

Emerging catalytic strategies include:

Earth-Abundant Metal Catalysis: Moving away from precious metals like palladium towards more sustainable and cost-effective catalysts based on chromium nih.gov, cobalt acs.org, or copper rsc.org. These systems are being developed for a variety of transformations, including hydrofunctionalization and cross-coupling reactions. nih.govacs.org

Photoredox Catalysis: Utilizing light to drive chemical reactions under mild conditions, offering new pathways for C-C and C-heteroatom bond formation.

Ligand-Enabled Catalysis: Designing sophisticated ligands that can precisely control the reactivity and selectivity of the metal center, enabling previously challenging transformations. acs.org For example, a palladium complex with a pyridyl-mesoionic carbene ligand has been shown to catalyze the selective hydroamination of alkynes at room temperature without additives. acs.org

Table 1: Potential Novel Catalytic Applications for this compound

| Catalytic System | Potential Transformation on Scaffold | Advantages | Research Focus |

|---|---|---|---|

| Chromium(II)/Bipyridine | Intramolecular coupling of alkyne with a tethered carbonyl group | High stereo- and chemoselectivity, tolerance of sensitive functional groups. nih.gov | Synthesis of complex cyclic structures. |

| Cobalt/Phosphine Ligand | Markovnikov-selective hydroboration of the alkyne | Excellent regioselectivity, use of earth-abundant metal. acs.org | Creation of versatile boronate intermediates. |

| Palladium/Pyridyl-MIC | Hydroamination of the alkyne | Room temperature, additive-free, high selectivity. acs.org | Introduction of nitrogen-containing functionalities. |

| Rhodium(III) | N-annulation with alkynes | Direct synthesis of substituted pyridines. rsc.org | Building more complex heterocyclic systems. |

Chemoenzymatic Approaches for Selective Transformations of Pyridine-Alkyne Conjugates

The integration of biological catalysts (enzymes) with traditional chemical synthesis, known as a chemoenzymatic approach, offers unparalleled selectivity under mild reaction conditions. nih.gov This is particularly valuable for complex molecules where selective functionalization of one site over another is challenging. For pyridine-containing compounds, enzymes like alcohol dehydrogenases have demonstrated high enantioselectivity in the reduction of keto groups to chiral alcohols. nih.gov

For derivatives of this compound, future research could explore:

Enantioselective Reductions: Using ketoreductases to selectively reduce a ketone functionality introduced elsewhere on the molecule, leading to chiral building blocks.

Hydrolase-Mediated Reactions: Employing lipases or proteases for the selective hydrolysis or formation of ester or amide bonds in derivatives of the scaffold.

Engineered Enzymes: Developing mutant enzymes with tailored substrate specificities to accommodate the unique steric and electronic properties of the this compound core.

Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While standard techniques like NMR and Mass Spectrometry are indispensable, advanced methods can provide a more detailed picture of transient intermediates and reaction kinetics.

Future mechanistic studies could employ:

In-situ Spectroscopy: Techniques like in-situ FT-IR and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Advanced Mass Spectrometry: Methods such as electrospray ionization (ESI-MS) can be used to detect and characterize fleeting catalytic intermediates.

Computational Chemistry: Density Functional Theory (DFT) simulations are becoming increasingly powerful in elucidating reaction pathways, predicting transition state energies, and explaining the origins of selectivity in catalytic reactions. acs.org

Electron Energy-Loss Spectroscopy (EELS): Coupled with transmission electron microscopy, EELS can provide quantitative chemical information at high spatial resolution, which could be applied to study materials derived from the scaffold. arxiv.org

Design of Next-Generation Molecular Architectures Based on the this compound Scaffold

The this compound core represents a "scaffold," a foundational structure that can be elaborated upon to create a diverse library of molecules with tailored properties. arxiv.orgrsc.org Modern drug discovery and materials science heavily rely on scaffold-based design. arxiv.orgrsc.org

Future directions in this area include:

Generative Molecular Design: Using artificial intelligence and machine learning models to design novel molecules based on the this compound scaffold. arxiv.orgrsc.org These models can learn the rules of chemical synthesis and predict the properties of new compounds, accelerating the discovery process.

Fragment-Based Drug Discovery (FBDD): Using the scaffold as a starting point and growing it by adding small molecular fragments to optimize binding to a biological target.

Development of Functional Materials: Incorporating the scaffold into larger polymeric or supramolecular structures to create materials with specific electronic, optical, or self-assembly properties. The pyridine and alkyne groups are well-suited for coordination to metal centers, suggesting applications in catalysis or molecular magnetism. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(Hept-1-yn-1-yl)-2-iodopyridine?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 2-iodopyridine with hept-1-yne derivatives under inert atmospheres (e.g., nitrogen) using catalysts like Pd(PPh₃)₂Cl₂ and CuI as a co-catalyst. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as homocoupling of alkynes .

Q. How do pH and solvent systems influence the stability of 2-iodopyridine derivatives during photolysis?

- Methodological Answer : At low pH (e.g., pH 1), protonation of 2-iodopyridine forms 2-iodopyridinium, which undergoes HI elimination to generate the 2-pyridyl cation. This cation reacts via nucleophilic addition (e.g., with methanol or water) to form methoxy- or hydroxypyridines. In contrast, neutral or high-pH conditions favor radical-mediated hydrogen abstraction pathways . Isotope labeling (e.g., D₂O or CD₃OD) can identify hydrogen donor sites in solvent interactions .

Advanced Research Questions

Q. How do electronic and steric effects govern regioselectivity in reactions involving 3-substituted-2-iodopyridines?

- Methodological Answer : The para-position of the pyridine ring in 3-substituted derivatives exhibits enhanced electrophilicity due to resonance stabilization of the radical cation. Computational studies (e.g., DFT) reveal that substituents like hept-1-yn-1-yl alter electron density distribution, favoring nucleophilic attack at specific positions. For instance, gas-phase studies show that 3-dehydropyridinium cations abstract hydrogen atoms from THF via transition states stabilized by hydrogen bonding .

Q. What experimental and computational approaches resolve contradictions between gas-phase and solution-phase reactivity data?

- Methodological Answer : Gas-phase experiments (e.g., SORI-CAD mass spectrometry) isolate intermediates like 2-pyridyl cations, enabling direct observation of hydrogen abstraction. In solution, solvation effects (e.g., hydrogen bonding with water) reduce electrophilicity, shifting reactivity toward nucleophilic addition. Computational modeling (e.g., ionization energy calculations) reconciles discrepancies: 2-dehydropyridine has a lower ionization energy (7.63 eV) than 3- or 4-isomers (8.07–8.33 eV), facilitating electron transfer in solution .

Q. How can isotope labeling and kinetic studies elucidate competing reaction pathways in radical-mediated processes?

- Methodological Answer : Deuterated solvents (e.g., CD₃OD) combined with LC-MS analysis distinguish hydrogen abstraction from methanol’s methyl group versus hydroxyl groups. Kinetic isotope effects (KIEs) quantify rate differences, revealing pH-dependent dominance of radical vs. cationic pathways. For example, at pH 1–4, 3-dehydropyridinium cations primarily abstract hydrogen from methanol’s methyl group .

Data Analysis and Experimental Design

Q. How to design experiments to differentiate between radical and ionic intermediates in photolysis reactions?

- Methodological Answer :

- Radical Trapping : Add TEMPO (a radical scavenger) to suppress hydrogen abstraction; observe product suppression via GC-MS.

- Ionic Intermediate Detection : Use low-temperature NMR to stabilize cations like 2-pyridyl cation and identify adducts (e.g., methoxypyridine).

- pH Control : Acidic conditions (pH 1) favor cationic pathways, while neutral conditions promote radicals .

Q. What computational tools predict the impact of substituents on reaction thermodynamics?

- Methodological Answer :

- DFT Calculations : Model substituent effects on frontier molecular orbitals (e.g., SOMO energy for radicals).

- Solvent Modeling : Use COSMO-RS to simulate solvation effects on transition states.

- Ionization Energy Trends : Compare calculated IEs (e.g., 2-dehydropyridine vs. isomers) to experimental data to validate mechanisms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.